molecular formula C16H14N2O4 B255263 (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Cat. No. B255263
M. Wt: 298.29 g/mol
InChI Key: OPUGEZNGSLOINF-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, also known as CFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFA is a member of the family of cyanoenones, which are known for their ability to modulate cellular signaling pathways and exert anti-inflammatory and cytoprotective effects.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves the covalent modification of cysteine residues on Keap1, a protein that regulates the activity of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1 and its subsequent translocation to the nucleus, where it activates the transcription of genes involved in antioxidant and detoxification pathways.
Biochemical and Physiological Effects:
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects, including the upregulation of antioxidant and detoxification enzymes, the inhibition of pro-inflammatory cytokines, and the induction of autophagy. These effects have been observed in both in vitro and in vivo models, suggesting that (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide may have potential therapeutic applications in a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide in lab experiments is its specificity for the Keap1-Nrf2-ARE pathway, which allows for the selective activation of this pathway without affecting other cellular signaling pathways. However, one limitation of using (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosing and administration regimens for (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide in various experimental settings.

Synthesis Methods

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide can be synthesized through a multistep process that involves the reaction of furan-2-ylmethylamine with 4-hydroxy-3-methoxybenzaldehyde, followed by the addition of cyanoacetic acid and subsequent cyclization. The resulting compound can be purified through column chromatography and characterized through various spectroscopic techniques.

Scientific Research Applications

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been shown to have a wide range of potential applications in scientific research. One of its most promising uses is as a tool for studying the role of the Keap1-Nrf2-ARE pathway in cellular signaling and oxidative stress response. (Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been found to activate this pathway, leading to the upregulation of antioxidant and detoxification enzymes and the protection of cells against oxidative damage.

properties

Product Name

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

(Z)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H14N2O4/c1-21-15-8-11(4-5-14(15)19)7-12(9-17)16(20)18-10-13-3-2-6-22-13/h2-8,19H,10H2,1H3,(H,18,20)/b12-7-

InChI Key

OPUGEZNGSLOINF-GHXNOFRVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NCC2=CC=CO2)O

SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)O

Origin of Product

United States

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